phenyl 2-[(4-acetylbenzyl)oxy]benzoate
Description
Phenyl 2-[(4-acetylbenzyl)oxy]benzoate is a benzoic acid derivative characterized by a phenyl ester backbone substituted with a 4-acetylbenzyloxy group at the ortho position. The acetyl group at the para position of the benzyloxy moiety introduces electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions compared to other substituents .
Properties
IUPAC Name |
phenyl 2-[(4-acetylphenyl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-16(23)18-13-11-17(12-14-18)15-25-21-10-6-5-9-20(21)22(24)26-19-7-3-2-4-8-19/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMILBVNTBHJIJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 2-[(4-acetylbenzyl)oxy]benzoate can be achieved through several methods. One common approach involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 4-acetylbenzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 4-acetylbenzyl is coupled with a halogenated benzoate ester in the presence of a palladium catalyst and a base. This method offers mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-[(4-acetylbenzyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position of the acetylbenzyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form the corresponding alcohol.
Substitution: The phenyl and benzoate groups can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-[(4-carboxybenzyl)oxy]benzoic acid.
Reduction: Formation of 2-[(4-hydroxybenzyl)oxy]benzoate.
Substitution: Formation of nitro or halogenated derivatives of the phenyl and benzoate groups.
Scientific Research Applications
Phenyl 2-[(4-acetylbenzyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of phenyl 2-[(4-acetylbenzyl)oxy]benzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The acetylbenzyl moiety can interact with various biological pathways, leading to anti-inflammatory effects by modulating the activity of inflammatory mediators.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Benzoate Derivatives
*Inferred structure; †Calculated based on analogous compounds.
- Acetyl vs. Chloro/Methyl Substituents : The acetyl group in the target compound enhances polarity and may improve hydrogen-bonding capacity compared to the lipophilic chloro () or electron-donating methyl groups (). This could influence crystallization behavior or biological interactions .
- Allyloxy vs.
Physicochemical and Functional Properties
- Solubility : The acetyl group may enhance solubility in polar aprotic solvents (e.g., DMSO or acetone) relative to halogenated analogs like phenyl 2-[(4-chlorobenzyl)oxy]benzoate, which is more lipophilic .
- Thermal Stability : Analogous compounds with rigid substituents (e.g., 2-(4-bromophenyl)-2-oxoethyl 4-methylbenzoate, ) exhibit stable crystalline structures, suggesting the acetyl-substituted derivative could also form stable solids .
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